

# A Technical Guide to the Spectral Analysis of 1-Adamantaneethanol

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## Compound of Interest

Compound Name: 1-Adamantaneethanol

Cat. No.: B7756768

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of **1-Adamantaneethanol** (CAS No. 6240-11-5), a key intermediate in organic synthesis and drug development.<sup>[1][2]</sup> The unique, rigid cage-like structure of the adamantane group combined with the reactivity of the primary alcohol functional group makes a thorough understanding of its spectral characteristics essential for its identification, purity assessment, and structural elucidation in various applications.<sup>[1][3]</sup>

## Chemical and Physical Properties

**1-Adamantaneethanol** is a white crystalline powder with the molecular formula  $C_{12}H_{20}O$  and a molecular weight of 180.29 g/mol.<sup>[2][4][5][6]</sup> Its melting point is reported to be in the range of 66-69 °C.<sup>[3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **1-Adamantaneethanol**. Due to the high symmetry of the adamantane cage, the number of distinct signals is fewer than the total number of protons or carbons.

### <sup>1</sup>H NMR (Proton NMR) Data

The proton NMR spectrum of **1-Adamantaneethanol** is expected to show distinct signals corresponding to the protons on the adamantane cage, the ethyl bridge, and the hydroxyl

group. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the rigid geometry of the adamantane moiety.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **1-Adamantaneethanol** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.65	Triplet	2H	-CH <sub>2</sub> -OH	Protons on the carbon directly attached to the electronegative oxygen are deshielded. The signal is split into a triplet by the adjacent -CH <sub>2</sub> -group.
~1.95	Broad Singlet	3H	C <sub>3</sub> , C <sub>5</sub> , C <sub>7</sub> -H (bridgehead)	These are the tertiary protons on the adamantane cage.
~1.65	Broad Singlet	6H	C <sub>4</sub> , C <sub>6</sub> , C <sub>10</sub> -H <sub>2</sub> (axial) & C <sub>2</sub> , C <sub>8</sub> , C <sub>9</sub> -H <sub>2</sub> (equatorial)	These sets of methylene protons on the adamantane cage are chemically equivalent due to symmetry.
~1.45	Triplet	2H	Adamantyl-CH <sub>2</sub> -	Protons on the carbon adjacent to the adamantane cage. The signal is split into a triplet by the neighboring -CH <sub>2</sub> -OH group.

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~1.30	Singlet	1H	-OH	The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.
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## <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule. The adamantane cage has four distinct carbon environments.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **1-Adamantaneethanol** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
~60.5	-CH <sub>2</sub> -OH	The carbon atom bonded to the hydroxyl group is significantly deshielded.
~49.5	Adamantyl-CH <sub>2</sub> -	The carbon atom of the ethyl bridge attached to the adamantane cage.
~40.5	C <sub>2</sub> , C <sub>8</sub> , C <sub>9</sub>	Methylene carbons of the adamantane cage.
~37.0	C <sub>4</sub> , C <sub>6</sub> , C <sub>10</sub>	Methylene carbons of the adamantane cage.
~32.0	C <sub>1</sub>	Quaternary bridgehead carbon attached to the ethyl group.
~28.5	C <sub>3</sub> , C <sub>5</sub> , C <sub>7</sub>	Tertiary bridgehead carbons of the adamantane cage.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **1-Adamantaneethanol**. The spectrum is expected to be dominated by absorptions from the O-H and C-O bonds of the alcohol and the C-H bonds of the adamantane structure.

Table 3: Predicted FT-IR Spectral Data for **1-Adamantaneethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3350	Strong, Broad	O-H Stretch	Alcohol (-OH)
2900-2950	Strong	C-H Stretch	Adamantane Cage (CH, CH <sub>2</sub> )
2850	Strong	C-H Stretch	Adamantane Cage (CH, CH <sub>2</sub> )
~1450	Medium	C-H Bend	Methylene (-CH <sub>2</sub> -) Scissoring
~1040	Strong	C-O Stretch	Primary Alcohol
~970	Medium	C-C Stretch	Adamantane Cage

The broadness of the O-H stretching band is a characteristic result of intermolecular hydrogen bonding.<sup>[7]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **1-Adamantaneethanol**, the molecular ion peak (M<sup>+</sup>) is expected at m/z 180. The fragmentation is likely to be influenced by the stability of the adamantyl cation.

Table 4: Predicted Mass Spectrometry Data for **1-Adamantaneethanol** (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment	Fragmentation Pathway
180	Low	$[C_{12}H_{20}O]^+$	Molecular Ion ( $M^+$ )
162	Moderate	$[C_{12}H_{18}]^+$	Loss of $H_2O$ (Dehydration)
135	High	$[C_{10}H_{15}]^+$	Loss of $-CH_2CH_2OH$ ( $\alpha$ -cleavage)
93	Moderate	$[C_7H_9]^+$	Further fragmentation of the adamantyl cation
79	Moderate	$[C_6H_7]^+$	Further fragmentation of the adamantyl cation

The base peak is predicted to be at m/z 135, corresponding to the highly stable 1-adamantyl cation.<sup>[8][9][10]</sup>

## Experimental Protocols

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-Adamantaneethanol** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1H$  NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}C$  NMR Acquisition:** Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to  $^1H$  NMR due to the low natural abundance of  $^{13}C$ . Typical

parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).

- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## FT-IR Spectroscopy

- **Sample Preparation:**
  - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid **1-Adamantaneethanol** powder directly onto the ATR crystal. Apply pressure to ensure good contact. This is the most common and convenient method.
  - **KBr Pellet:** Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Background Spectrum:** Collect a background spectrum of the empty sample holder (ATR crystal or KBr pellet) to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of functional groups.

## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.
- **Ionization:** Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).

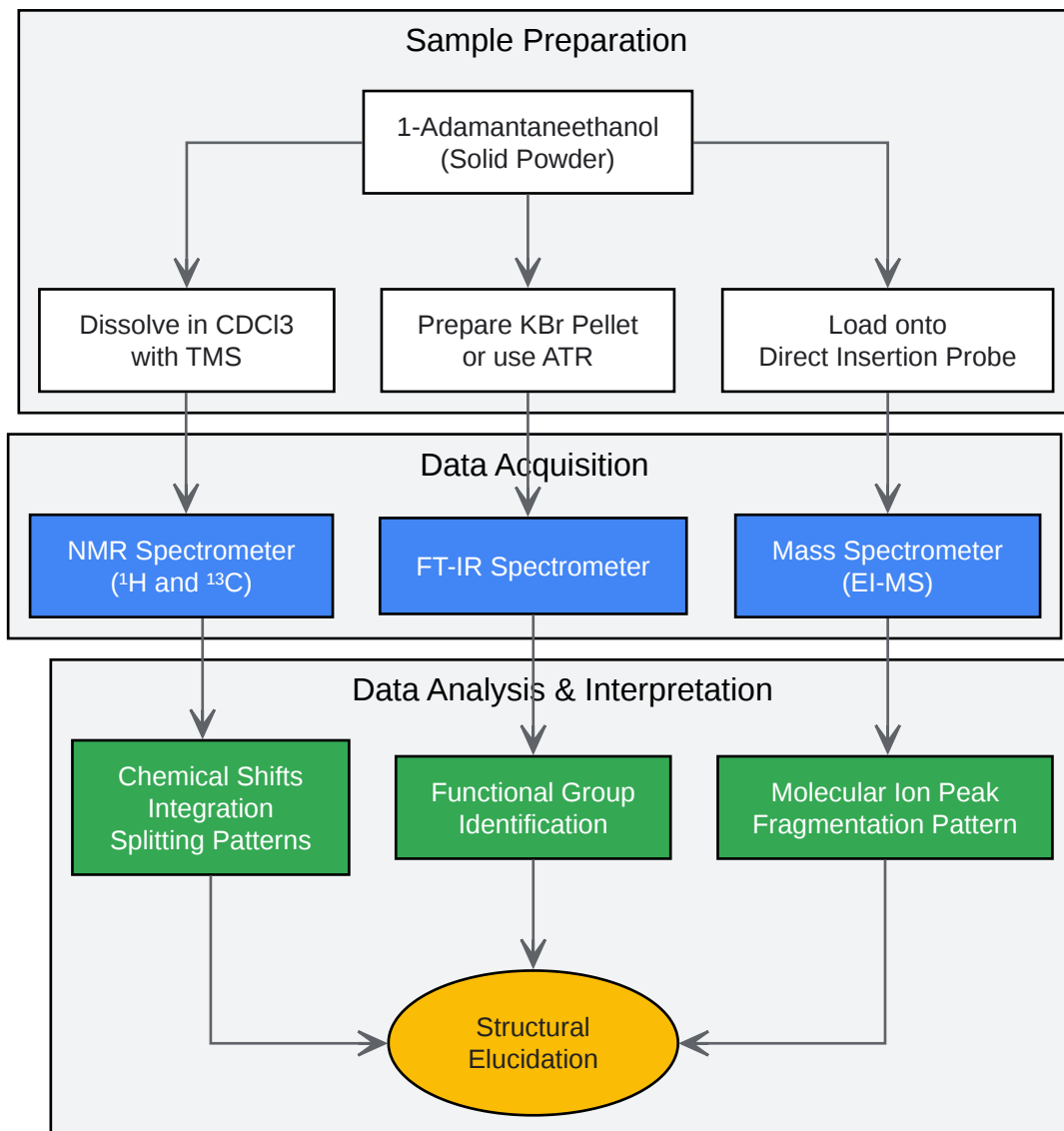


- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .
- **Data Interpretation:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **1-Adamantaneethanol**.

## Workflow for Spectral Analysis of 1-Adamantaneethanol



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## Spectral Analysis Workflow

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